molecular formula C24H30N2O3S B3849517 ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate

ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate

Cat. No. B3849517
M. Wt: 426.6 g/mol
InChI Key: ZAQOBGLNZMXNCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate, also known as EPPA, is a chemical compound that is widely used in scientific research. It is a piperidinecarboxylate derivative that has been shown to have potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate is not fully understood. However, it is believed to act by modulating various signaling pathways in the body. ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate has been shown to inhibit the activity of the NF-kappaB pathway, which is involved in inflammation and cell survival. It also activates the Nrf2 pathway, which is involved in antioxidant defense and cell survival. ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It also increases the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. It has also been found to protect against oxidative stress and reduce motor deficits in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

Ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to using ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate in lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. It also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate. One area of research is to further elucidate its mechanism of action and signaling pathways. Another area is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and administration route for ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate in clinical trials. Overall, ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate has shown promising results in scientific research, and further studies are needed to fully explore its potential therapeutic applications.

Scientific Research Applications

Ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In cancer research, ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate has been shown to reduce amyloid-beta accumulation and improve cognitive function. In Parkinson's disease research, ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate has been found to protect dopaminergic neurons from oxidative stress.

properties

IUPAC Name

ethyl 3-(3-phenylpropyl)-1-(2-pyridin-4-ylsulfanylacetyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3S/c1-2-29-23(28)24(13-6-10-20-8-4-3-5-9-20)14-7-17-26(19-24)22(27)18-30-21-11-15-25-16-12-21/h3-5,8-9,11-12,15-16H,2,6-7,10,13-14,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQOBGLNZMXNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)CSC2=CC=NC=C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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